molecular formula C16H18N2O2S B2431838 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034497-53-3

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2431838
CAS No.: 2034497-53-3
M. Wt: 302.39
InChI Key: DWXSGZCYGQNFKA-UHFFFAOYSA-N
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Description

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea ( 2034497-53-3) is a synthetic urea derivative of interest in pharmaceutical and chemical research. Its structure incorporates a benzopyran moiety linked via a urea bridge to a thiophene group, creating a versatile scaffold with potential for diverse biological interactions . The urea linkage is a key pharmacophore, enhancing the compound's hydrogen-bonding capacity, which is crucial for improving binding affinity to biological targets . The compound's molecular formula is C₁₆H₁₈N₂O₂S and it has a molecular weight of 302.39 g/mol . This compound is primarily investigated for exploratory studies in areas such as neuropharmacology and inflammation . The isochroman (benzopyran) scaffold is frequently found in compounds with neuroprotective or neuromodulatory effects, while the thiophene moiety can contribute to favorable physicochemical properties . Researchers value this hybrid architecture, which combines the aromatic properties of thiophene with the fused bicyclic framework of dihydrobenzopyran, for developing novel enzyme inhibitors or receptor modulators . The product is intended for research purposes as a valuable chemical intermediate to aid in drug discovery efforts . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(18-10-15-6-3-7-21-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,14H,8-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXSGZCYGQNFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Mediated Coupling

The most direct method for synthesizing unsymmetrical ureas involves reacting primary amines with isocyanates. For 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea , this approach entails:

  • Isochromane-3-ylmethanamine preparation via reductive amination of isochroman-3-carbaldehyde.
  • Thiophen-2-ylmethyl isocyanate synthesis by treating thiophen-2-ylmethanamine with triphosgene under inert conditions.

Reaction Protocol :

  • Combine isochromane-3-ylmethanamine (1.0 equiv) and thiophen-2-ylmethyl isocyanate (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Add triethylamine (1.5 equiv) as a base to scavenge HCl.
  • Warm to room temperature and stir for 12–16 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the urea product (52–68% yield).

Key Data :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → RT
Reaction Time 16 hours
Yield 52–68%
Purity (HPLC) >95%

This method benefits from mild conditions but requires stringent moisture control due to isocyanate reactivity.

One-Pot Triphosgene Method

To circumvent handling volatile isocyanates, triphosgene serves as a safer carbonyl source:

  • Dissolve isochromane-3-ylmethanamine and thiophen-2-ylmethanamine (1:1 ratio) in DCM.
  • Add triphosgene (0.33 equiv) at 0°C, followed by triethylamine (3.0 equiv).
  • Stir at reflux for 4 hours, then quench with aqueous sodium bicarbonate.

Optimization Insights :

  • Excess triethylamine minimizes diurea byproduct formation.
  • Lower temperatures (0°C) favor mono-urea formation, while higher temperatures risk polymerization.

Outcomes :

Parameter Value
Solvent Dichloromethane
Temperature Reflux (40°C)
Reaction Time 4 hours
Yield 60–72%
Byproduct <5% diurea

Alternative Strategies and Modifications

Solid-Phase Synthesis

Adapting methodologies from peptidomimetics, resin-bound amines can streamline purification:

  • Anchor isochromane-3-ylmethanamine to Wang resin via a acid-labile linker.
  • Treat with thiophen-2-ylmethyl isocyanate , then cleave with trifluoroacetic acid.

Advantages :

  • High purity (>98%) without chromatography.
  • Scalable for combinatorial libraries.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃):
    • δ 7.25–7.15 (m, 4H, isochroman aryl), 6.95–6.85 (m, 3H, thiophene), 5.21 (s, 2H, CH₂-thiophene), 4.55 (d, 2H, J = 6.0 Hz, CH₂-isochroman), 3.80 (t, 2H, J = 5.4 Hz, isochroman OCH₂).
  • ¹³C NMR (150 MHz, CDCl₃):
    • δ 158.2 (urea C=O), 142.1 (thiophene C), 127.3–125.6 (isochroman aryl), 70.8 (OCH₂), 45.3 (CH₂-thiophene), 42.1 (CH₂-isochroman).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₁₆H₁₈N₂O₂S [M+H]⁺: 302.1098
  • Observed : 302.1095.

Chemical Reactions Analysis

Types of Reactions

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The isochroman and thiophene moieties could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Isochroman-3-ylmethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(Isochroman-3-ylmethyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both isochroman and thiophene moieties, which can impart distinct electronic and steric properties. These features may enhance its potential as a versatile building block in synthetic chemistry and its utility in various applications.

Biological Activity

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that integrates an isochroman moiety with a thiophene ring through a urea linkage. This unique structure suggests potential biological activities, particularly in medicinal chemistry. Recent studies have highlighted its role as a small molecule inhibitor of the NLRP3 inflammasome, which is significant in inflammatory responses and various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 288.37 g/mol. The compound's structure allows for diverse interactions within biological systems, making it a candidate for pharmacological investigations.

Synthesis

The synthesis typically involves the reaction of isochroman-3-ylmethylamine with thiophene-2-carbonyl isocyanate, generally conducted in organic solvents like dichloromethane or tetrahydrofuran under inert conditions to prevent moisture interference. Optimizing reaction parameters such as temperature and solvent choice is crucial for maximizing yield and purity.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, which modulates their activity and influences various biological pathways.

Inhibition of NLRP3 Inflammasome

Research indicates that this compound acts as an inhibitor of the NLRP3 inflammasome, which plays a critical role in the body's immune response. By inhibiting this inflammasome, the compound may help mitigate inflammatory diseases and conditions associated with excessive inflammation.

Case Studies and Experimental Results

Several studies have investigated the biological effects of this compound:

  • Inflammation Models : In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases.
  • Cytotoxicity Assays : Preliminary cytotoxicity tests showed that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed strong binding affinities to target proteins involved in inflammatory pathways, further supporting its role as a therapeutic agent.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
NLRP3 InhibitionReduces pro-inflammatory cytokine secretionJannuzzi et al., 2021
CytotoxicitySelective toxicity towards cancer cell linesJannuzzi et al., 2021
Molecular DockingStrong binding affinity to inflammatory targetsJannuzzi et al., 2021

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDichloromethane
TemperatureReflux (~40°C)
Reaction Time8 hours
Purification MethodSilica gel chromatography

Q. Table 2. Computational Tools for Drug Design

ToolApplicationReference
AutoDock VinaMolecular docking
GROMACSMD simulations
MOEQSAR modeling

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